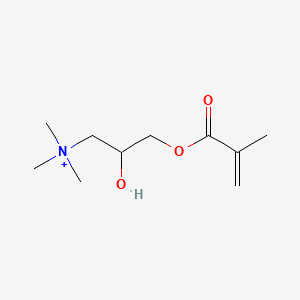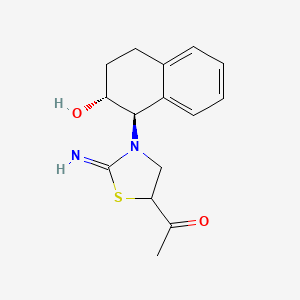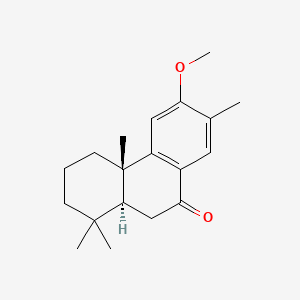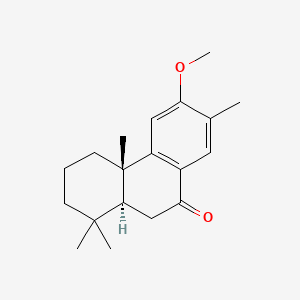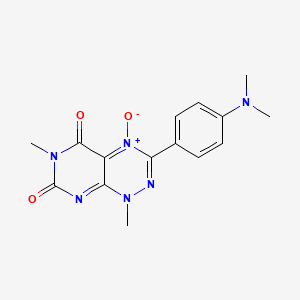
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide typically involves multi-step organic reactions. Common starting materials might include substituted anilines and pyrimidine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. It might interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry
In industry, the compound could be used in the development of new materials. Its unique chemical properties might make it suitable for applications in electronics, coatings, or polymers.
作用機序
The mechanism by which Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other heterocyclic compounds with similar ring structures, such as:
- Pyrimido[4,5-d]pyrimidines
- Triazolo[4,3-a]pyridines
- Quinazolines
Uniqueness
What sets Pyrimido(5,4-e)-1,2,4-triazine-5,7(1H,6H)-dione, 3-(4-(dimethylamino)phenyl)-1,6-dimethyl-, 4-oxide apart from these similar compounds could be its specific substituents and their positions on the ring structure. These unique features might confer distinct chemical properties and biological activities.
特性
CAS番号 |
60026-35-9 |
|---|---|
分子式 |
C15H16N6O3 |
分子量 |
328.33 g/mol |
IUPAC名 |
3-[4-(dimethylamino)phenyl]-1,6-dimethyl-4-oxidopyrimido[5,4-e][1,2,4]triazin-4-ium-5,7-dione |
InChI |
InChI=1S/C15H16N6O3/c1-18(2)10-7-5-9(6-8-10)12-17-20(4)13-11(21(12)24)14(22)19(3)15(23)16-13/h5-8H,1-4H3 |
InChIキー |
ILVOJIZQNHJCFD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC(=O)N(C(=O)C2=[N+](C(=N1)C3=CC=C(C=C3)N(C)C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


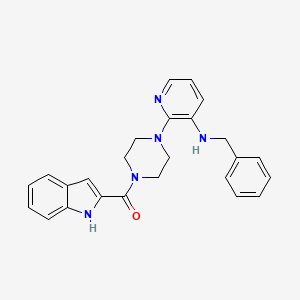
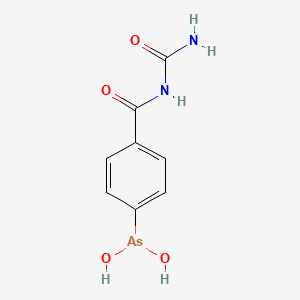
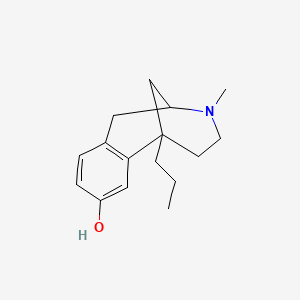
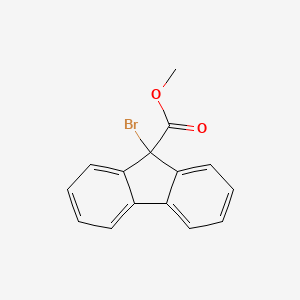
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)

